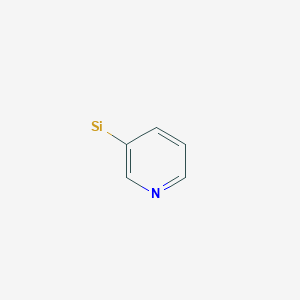
Pyridine, 3-silyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-silyl-: is a derivative of pyridine where a silyl group is attached to the third position of the pyridine ring Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Lithiation and Silylation: One common method for preparing 3-silylpyridine involves the lithiation of pyridine followed by silylation.
Direct C-H Silylation: Another method involves the direct C-H silylation of pyridine using a rhodium-aluminum complex.
Industrial Production Methods: Industrial production of 3-silylpyridine may involve large-scale lithiation and silylation processes, utilizing continuous flow reactors to maintain low temperatures and control reaction conditions efficiently. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 3-Silylpyridine can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert 3-silylpyridine to various reduced forms, such as dihydropyridines.
Substitution: The silyl group in 3-silylpyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry: 3-Silylpyridine is used as an intermediate in the synthesis of more complex pyridine derivatives. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations .
Biology and Medicine: Pyridine derivatives, including 3-silylpyridine, are explored for their potential pharmacological activities. They can serve as building blocks for drug molecules with applications in treating various diseases .
Industry: In the industrial sector, 3-silylpyridine is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes .
作用机制
The mechanism of action of 3-silylpyridine in chemical reactions often involves the activation of the pyridine ring through the silyl group. The silyl group can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
2-Silylpyridine: Similar to 3-silylpyridine but with the silyl group at the second position. It exhibits different reactivity due to the position of the silyl group.
4-Silylpyridine: The silyl group is at the fourth position, leading to distinct chemical properties and applications.
Uniqueness: 3-Silylpyridine is unique due to its specific reactivity patterns and the ability to undergo selective transformations. Its position-specific silylation offers advantages in synthesizing complex molecules with precise functionalization .
属性
CAS 编号 |
213602-72-3 |
|---|---|
分子式 |
C5H4NSi |
分子量 |
106.18 g/mol |
InChI |
InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H |
InChI 键 |
UFMRQJWYXLCEGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


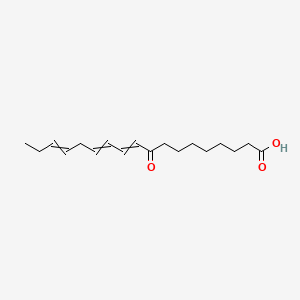

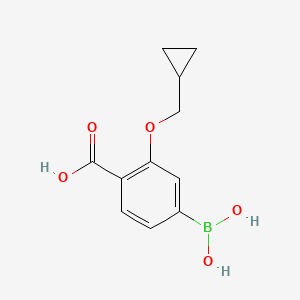


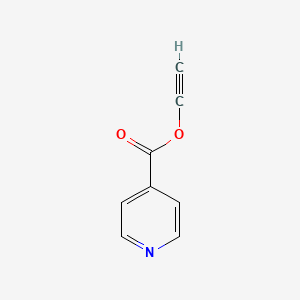

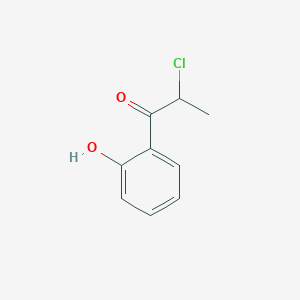
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
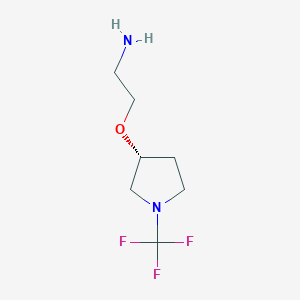
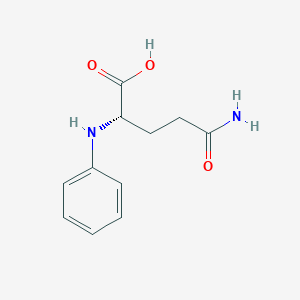
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

